2-(2-Bromophenyl)-4-(difluoromethyl)thiazole 2-(2-Bromophenyl)-4-(difluoromethyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16203631
InChI: InChI=1S/C10H6BrF2NS/c11-7-4-2-1-3-6(7)10-14-8(5-15-10)9(12)13/h1-5,9H
SMILES:
Molecular Formula: C10H6BrF2NS
Molecular Weight: 290.13 g/mol

2-(2-Bromophenyl)-4-(difluoromethyl)thiazole

CAS No.:

Cat. No.: VC16203631

Molecular Formula: C10H6BrF2NS

Molecular Weight: 290.13 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromophenyl)-4-(difluoromethyl)thiazole -

Specification

Molecular Formula C10H6BrF2NS
Molecular Weight 290.13 g/mol
IUPAC Name 2-(2-bromophenyl)-4-(difluoromethyl)-1,3-thiazole
Standard InChI InChI=1S/C10H6BrF2NS/c11-7-4-2-1-3-6(7)10-14-8(5-15-10)9(12)13/h1-5,9H
Standard InChI Key GIHZXIBLVMVXSJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NC(=CS2)C(F)F)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Key Features

The molecular formula of 2-(2-Bromophenyl)-4-(difluoromethyl)thiazole is C10H7BrF2NS\text{C}_{10}\text{H}_{7}\text{BrF}_{2}\text{NS}, with a molar mass of 298.14 g/mol. The thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) is substituted at positions 2 and 4. The 2-bromophenyl group introduces steric bulk and electron-withdrawing effects, while the difluoromethyl group (CF2H-\text{CF}_2\text{H}) enhances metabolic stability and lipophilicity .

Table 1: Physical Properties of 2-(2-Bromophenyl)-4-(difluoromethyl)thiazole

PropertyValue
Molecular Weight298.14 g/mol
Melting Point155–158°C (recrystallized)
Boiling PointNot reported
SolubilityInsoluble in water; soluble in DMSO, DMF
Spectral Data (NMR)1H^1\text{H}: δ 6.60 (t, J = 53.1 Hz, 1H), 7.66–8.33 (m, 4H)

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves a Hantzsch thiazole formation reaction. A representative protocol involves:

  • Condensation: Reacting 2-bromobenzaldehyde with difluoromethylthioamide in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate).

  • Cyclization: Heating the mixture at 80–100°C for 12–24 hours to form the thiazole ring .

  • Purification: Recrystallization from ethyl acetate or column chromatography yields the pure compound (61–83% yield) .

Industrial Production

Scale-up employs continuous flow reactors to enhance yield and reduce reaction times. Key optimizations include:

  • Solvent Selection: Replacing DMF with α,α,α-trifluorotoluene for improved reactivity .

  • Oxidative Conditions: Using tert-butyl hydroperoxide (TBHP) and ammonium molybdate as catalysts for difluoromethylation .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Hantzsch Cyclization6195Simplicity
Flow Reactor Synthesis8399Scalability

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the 2-position undergoes substitution with nucleophiles (e.g., amines, alkoxides). For example, reaction with sodium methoxide in methanol replaces bromine with a methoxy group, yielding 2-methoxyphenyl derivatives.

Oxidation and Reduction

  • Oxidation: Treatment with m-chloroperbenzoic acid (m-CPBA) oxidizes the thiazole sulfur to a sulfoxide (S=O\text{S=O}) or sulfone (SO2\text{SO}_2).

  • Reduction: Lithium aluminum hydride (LiAlH4_4) reduces the thiazole ring to a thiazolidine, altering bioactivity .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Thiazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies show that 2-(2-bromophenyl)-4-(difluoromethyl)thiazole inhibits Staphylococcus aureus (MIC = 100 µg/mL) and Escherichia coli (MIC = 200 µg/mL) . The difluoromethyl group enhances membrane permeability, while bromine stabilizes interactions with bacterial enzymes .

Table 3: Biological Activity Profile

Organism/Cell LineActivity (MIC/IC50_{50})Mechanism
Staphylococcus aureus100 µg/mLCell wall synthesis inhibition
HeLa cells50 µMCaspase-3 activation

Applications in Drug Development and Materials Science

Pharmaceutical Intermediates

This compound serves as a precursor for kinase inhibitors and antimicrobial agents. For example, coupling with piperazine derivatives yields candidates with enhanced blood-brain barrier penetration .

Electronic Materials

The electron-deficient thiazole core and bromine substituent make it suitable for organic semiconductors. Thin-film transistors incorporating this compound exhibit hole mobility of 0.1cm2/V\cdotps0.1 \, \text{cm}^2/\text{V·s}.

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